molecular formula C7H9NO3 B13346317 3-(4-Methyloxazol-5-yl)propanoic acid

3-(4-Methyloxazol-5-yl)propanoic acid

Cat. No.: B13346317
M. Wt: 155.15 g/mol
InChI Key: WQBRPRKGSVQKSC-UHFFFAOYSA-N
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Description

3-(4-Methyloxazol-5-yl)propanoic acid is a chemical compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the oxazole ring imparts unique chemical and biological properties to its derivatives, making them valuable in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyloxazol-5-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the propanoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction between 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone can lead to the formation of the oxazole ring, which is then further functionalized to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyloxazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The oxazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

3-(4-Methyloxazol-5-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methyloxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methyloxazol-5-yl)propanoic acid
  • 3-(4-Fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid

Uniqueness

3-(4-Methyloxazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

3-(4-methyl-1,3-oxazol-5-yl)propanoic acid

InChI

InChI=1S/C7H9NO3/c1-5-6(11-4-8-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10)

InChI Key

WQBRPRKGSVQKSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=N1)CCC(=O)O

Origin of Product

United States

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